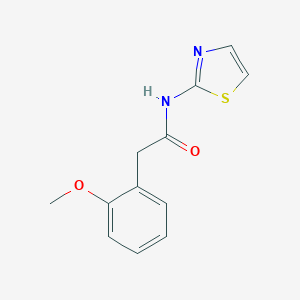
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is an organic compound that belongs to the thiazole family. It has been widely studied for its potential use as a pharmaceutical drug due to its various biological activities.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further in vitro and in vivo studies. However, one limitation of using 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its poor solubility in water. This can make it difficult to prepare 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide solutions for use in cell culture studies.
将来の方向性
There are several future directions for the study of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide. One possible direction is to investigate the potential use of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate the potential use of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide and to optimize its chemical structure for improved biological activity.
合成法
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxyphenylthioacetate. This intermediate is then treated with hydrazine hydrate to form 2-methoxyphenylhydrazine. The final step involves the reaction of 2-methoxyphenylhydrazine with chloroacetyl chloride to form 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide.
科学的研究の応用
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.3 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-5-3-2-4-9(10)8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChIキー |
ATXNOCFSHOUKOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
正規SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)